Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

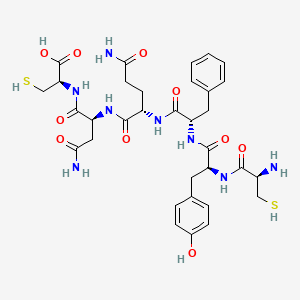

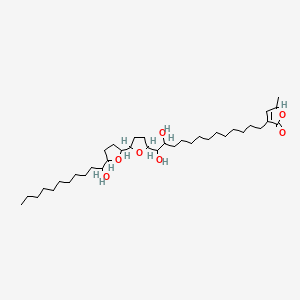

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine is a peptide composed of six amino acids: cysteine, tyrosine, phenylalanine, glutamic acid, asparagine, and another cysteine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (cysteine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for phenylalanine, glutamic acid, asparagine, and the final cysteine.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method is advantageous for producing large quantities of the peptide.

Analyse Des Réactions Chimiques

Types of Reactions

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino acid side chains can participate in substitution reactions, such as the phosphorylation of tyrosine residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Kinases and ATP are used for phosphorylation reactions.

Major Products

Oxidation: Formation of disulfide-linked dimers or higher-order structures.

Reduction: Regeneration of free thiol groups.

Substitution: Phosphorylated peptides.

Applications De Recherche Scientifique

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Potential therapeutic applications in targeting specific proteins or pathways in diseases.

Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mécanisme D'action

The mechanism of action of cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine involves its interaction with specific molecular targets. The peptide can bind to proteins through its amino acid side chains, influencing protein structure and function. For example, the cysteine residues can form disulfide bonds with target proteins, while the tyrosine residue can be phosphorylated, altering signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide involved in cellular redox regulation.

Oxytocin (Cysteinyl-tyrosyl-isoleucyl-glutaminyl-asparaginyl-cysteine-prolyl-leucine-glycine): A nonapeptide hormone involved in social bonding and reproduction.

Uniqueness

Cysteinyl-tyrosyl-phenylalanyl-glutamyl-asparaginyl-cysteine is unique due to its specific sequence and the presence of both cysteine and tyrosine residues, which allow for diverse chemical modifications and interactions. This makes it a valuable tool for studying protein interactions and developing therapeutic agents.

Propriétés

Numéro CAS |

106897-47-6 |

|---|---|

Formule moléculaire |

C33H44N8O10S2 |

Poids moléculaire |

776.9 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C33H44N8O10S2/c34-20(15-52)28(45)38-22(13-18-6-8-19(42)9-7-18)31(48)39-23(12-17-4-2-1-3-5-17)30(47)37-21(10-11-26(35)43)29(46)40-24(14-27(36)44)32(49)41-25(16-53)33(50)51/h1-9,20-25,42,52-53H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23-,24-,25-/m0/s1 |

Clé InChI |

QPZFVIRSZDXRIW-OOPVGHQCSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)

![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)

![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)

![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)

![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)

![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)